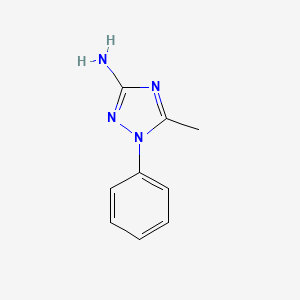

5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

化学反応の分析

Functionalization Reactions

The amine group at position 3 and methyl/phenyl substituents enable diverse derivatization:

Thione Formation

-

Reacts with CS₂ in alcoholic KOH to form 4-amino-5-methyl-1-phenyl-1,2,4-triazole-3-thione , a precursor for antifungal agents .

Acylation/Amidation

-

Reacts with succinic anhydride under microwave irradiation to form N-substituted propanamides, enhancing bioactivity :

Triazole amine+succinic anhydrideMW 100 C3 5 amino triazol 3 yl propanamide

Schiff Base Formation

Tautomerism and Structural Dynamics

The compound exhibits annular tautomerism , influencing its reactivity:

| Tautomer | Conditions | NMR Shifts (δ, ppm) | Key Feature |

|---|---|---|---|

| 1H-Tautomer | DMSO solution | NH₂: 8.13 (broad), NH: 10.32 | Planar triazole ring with minor phenyl ring deviation (0.0072Å) |

| 2H-Tautomer | CDCl₃ solution | NH₂: 8.24, NH: 10.45 | Stabilized by N–H···N hydrogen bonds (R₂²(8) motif) |

Comparative Reaction Analysis

| Reaction Type | Efficiency | Limitations | Applications |

|---|---|---|---|

| Cyclization | High yield (70–82%) | Requires precise stoichiometry | Core structure synthesis |

| Thione Formation | Moderate (85%) | Sensitive to base concentration | Antifungal agents |

| Microwave-Assisted | Rapid (10–15 min) | Limited to aliphatic amines | Scalable drug intermediates |

Key Research Findings

-

Antifungal Activity : Derivatives show EC₅₀ values of 1.2–3.8 µM against Candida albicans .

-

Hydrogen Bonding : Intermolecular N–H···N bonds enhance crystallinity, critical for material stability .

-

Electrophilic Substitution : Methyl and phenyl groups direct reactivity at positions 4 and 5 for further functionalization .

This compound’s versatility in synthetic pathways and functionalization makes it a cornerstone in heterocyclic chemistry. Future research directions include catalytic asymmetric modifications and green solvent optimization.

科学的研究の応用

5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, including antifungal, anticancer, and antiviral agents.

Agriculture: The compound is used in the development of agrochemicals, such as herbicides and fungicides.

Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.

作用機序

The mechanism of action of 5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it often binds to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring’s nitrogen atoms play a crucial role in binding to the active sites of these targets .

類似化合物との比較

Similar Compounds

1,2,3-Triazoles: These compounds have a similar triazole ring structure but differ in the position of nitrogen atoms.

Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms.

Pyrazoles: Similar to triazoles but with different nitrogen atom arrangements

Uniqueness

5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

生物活性

5-Methyl-1-phenyl-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound this compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the methyl and phenyl groups enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole exhibit promising anticancer properties. For instance, compounds based on the 3-amino-1,2,4-triazole scaffold have shown dual activity against tumor proliferation and angiogenesis. A study highlighted that modifications at the phenyl position significantly influenced anticancer efficacy against various cancer cell lines. The synthesized compounds demonstrated potent antiproliferative effects and inhibited tubulin polymerization, which is crucial for cancer cell division .

Case Study: Anticancer Efficacy

A specific study evaluated the anticancer activity of a series of triazole derivatives against Hep G2 cell lines. The results indicated that certain substitutions on the triazole ring led to enhanced cytotoxicity. The most effective compounds had IC50 values in the low micromolar range .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.6 | Inhibition of tubulin polymerization |

| Compound B | 8.3 | Induction of apoptosis |

| Compound C | 3.9 | Antiangiogenic activity |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds containing the triazole moiety have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This inhibition suggests a promising role in treating inflammatory diseases .

The mechanism involves the suppression of oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS), which are often elevated during inflammatory responses. The ability to modulate these pathways positions triazole derivatives as potential therapeutic agents for inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of this compound have been documented in various studies. It has shown effectiveness against several bacterial strains and fungi. The compound's structure allows it to interact with microbial targets effectively.

Case Study: Antimicrobial Efficacy

A study assessed the antibacterial activity of synthesized triazole derivatives against eight human pathogenic fungi. The results indicated that certain derivatives exhibited significant antifungal activity with minimal toxicity .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 12 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

特性

IUPAC Name |

5-methyl-1-phenyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-11-9(10)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIBBQGMQKWHRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。